molecular formula C11H10F2N4O B2983917 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one CAS No. 2415571-88-7

4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one

Cat. No.: B2983917
CAS No.: 2415571-88-7
M. Wt: 252.225
InChI Key: MOMOVJXRCDJUSJ-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core substituted with an azidomethyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone core through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a nucleophile, such as an amine or an alcohol.

    Azidomethylation: The final step involves the introduction of the azidomethyl group. This can be achieved by reacting the intermediate compound with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The azidomethyl group can be reduced to form an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The azidomethyl group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-(Nitromethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one.

    Reduction: Formation of 4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: The azidomethyl group can be used for bioorthogonal labeling and click chemistry applications, enabling the study of biological processes in living systems.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages that can be used for bioconjugation and molecular imaging.

Comparison with Similar Compounds

Similar Compounds

    4-(Azidomethyl)-1-phenylpyrrolidin-2-one: Lacks the difluorophenyl group, which may result in different electronic and steric properties.

    4-(Azidomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one: Contains a single fluorine atom, which may affect its reactivity and biological activity.

    4-(Azidomethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one: Contains chlorine atoms instead of fluorine, which may influence its chemical and physical properties.

Uniqueness

4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one is unique due to the presence of both the azidomethyl and difluorophenyl groups. The difluorophenyl group can enhance the compound’s stability and lipophilicity, while the azidomethyl group provides a versatile handle for further functionalization through click chemistry.

Properties

IUPAC Name

4-(azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O/c12-9-2-1-8(4-10(9)13)17-6-7(3-11(17)18)5-15-16-14/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMOVJXRCDJUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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